molecular formula C22H25ClO7 B607982 (1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Numéro de catalogue: B607982
Poids moléculaire: 436.9 g/mol
Clé InChI: UFWQAQJFRMQRFR-CUUWFGFTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de HSK0935 implique une série de réactions chimiques, y compris une réaction en cascade de fermeture de cycle pour incorporer un système cyclique de 1-méthoxy-6,8-dioxabicyclo[3.2.1]octane à double cétal . La voie de synthèse détaillée est propriétaire et implique plusieurs étapes pour atteindre la sélectivité et la puissance souhaitées.

Méthodes de production industrielle : La production industrielle de HSK0935 suit la voie de synthèse optimisée développée pendant la recherche. Le processus implique des conditions de réaction strictes et des étapes de purification pour assurer une pureté et un rendement élevés. Le composé est généralement produit en quantités importantes pour la recherche et l'utilisation thérapeutique potentielle .

Analyse Des Réactions Chimiques

Types de réactions : HSK0935 subit principalement des réactions d'inhibition avec sa protéine cible, le SGLT2. Il ne subit pas de réactions d'oxydation, de réduction ou de substitution significatives dans des conditions physiologiques .

Réactifs et conditions courants : Le composé est stable dans des conditions de laboratoire standard et ne nécessite pas de réactifs spéciaux pour sa stabilité. Il est généralement dissous dans du diméthylsulfoxyde (DMSO) pour des études in vitro .

Principaux produits formés : Le principal produit de l'interaction de HSK0935 est l'inhibition du SGLT2, conduisant à une réduction de la réabsorption du glucose dans les reins et une augmentation de l'excrétion du glucose urinaire .

4. Applications de recherche scientifique

HSK0935 a plusieurs applications de recherche scientifique, notamment :

5. Mécanisme d'action

HSK0935 exerce ses effets en inhibant sélectivement le cotransporteur sodium-glucose 2 (SGLT2) dans les reins. Cette inhibition empêche la réabsorption du glucose des tubules rénaux, conduisant à une excrétion accrue du glucose dans l'urine. La cible moléculaire de HSK0935 est la protéine SGLT2, et sa voie implique la modulation de l'homéostasie du glucose .

Applications De Recherche Scientifique

Antidiabetic Properties

The compound has been identified as a potential inhibitor of sodium-glucose cotransporter 2 (SGLT2), which plays a critical role in glucose reabsorption in the kidneys. Inhibitors of SGLT2 are used as therapeutic agents for managing type 2 diabetes mellitus by promoting glycosuria and lowering blood glucose levels. Studies have demonstrated that derivatives of this compound exhibit significant efficacy in reducing hyperglycemia in diabetic models .

Cardiovascular Health

Research indicates that compounds similar to (1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol may possess cardioprotective effects. These effects are attributed to their ability to improve endothelial function and reduce oxidative stress in cardiovascular tissues . This application is particularly relevant given the increasing prevalence of cardiovascular diseases globally.

Anticancer Activity

Emerging studies suggest that the compound exhibits potential anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth in various cancer cell lines. The presence of specific functional groups in its structure may enhance its interaction with cellular targets involved in cancer progression .

Case Study 1: Antidiabetic Efficacy

In a recent clinical trial involving patients with type 2 diabetes, participants treated with an SGLT2 inhibitor derived from this compound showed a statistically significant reduction in HbA1c levels compared to the placebo group over a 12-week period. The results indicated not only improved glycemic control but also favorable changes in body weight and blood pressure.

Case Study 2: Cardiovascular Outcomes

A cohort study analyzed the effects of SGLT2 inhibitors on cardiovascular outcomes among patients with diabetes and established cardiovascular disease. The findings revealed that treatment with this class of drugs led to a reduction in major adverse cardiovascular events (MACE), highlighting the compound's dual benefits for metabolic and cardiovascular health.

Data Table: Comparison of Efficacy

Application AreaMechanism of ActionEfficacy LevelReferences
AntidiabeticSGLT2 inhibitionSignificant reduction in blood glucose levels
Cardiovascular HealthImproved endothelial functionReduced MACE
AnticancerInduction of apoptosisInhibition of tumor growth

Mécanisme D'action

HSK0935 exerts its effects by selectively inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. This inhibition prevents the reabsorption of glucose from the renal tubules, leading to increased glucose excretion in the urine. The molecular target of HSK0935 is the SGLT2 protein, and its pathway involves the modulation of glucose homeostasis .

Activité Biologique

The compound (1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol is a complex organic molecule with potential biological applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with multiple functional groups that contribute to its biological activity. Its molecular formula is C23H27ClO7C_{23}H_{27}ClO_{7}, and it has a molecular weight of approximately 450.91 g/mol. The specific stereochemistry indicated by the IUPAC name suggests unique interactions with biological targets.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular FormulaC23H27ClO7
Molecular Weight450.91 g/mol
CAS Number864070-43-9
Purity97%

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities, particularly in the context of diabetes management and other metabolic disorders. It has been associated with:

  • Hypoglycemic Activity : The compound shows promise in lowering blood glucose levels, making it a candidate for further investigation as an antidiabetic agent. Studies have demonstrated its effectiveness in animal models of diabetes .
  • Antioxidant Properties : Preliminary data suggest that the compound may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases .
  • Antitumor Activity : Some studies indicate potential anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in glucose metabolism and cancer cell proliferation.
  • Receptor Interaction : The compound could interact with specific receptors or proteins involved in metabolic pathways, influencing insulin sensitivity and glucose uptake.

Case Studies

  • Diabetes Management : In a study involving diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and improved glucose uptake by tissues .
  • Antitumor Efficacy : A recent investigation assessed the anticancer effects of this compound on various cancer cell lines. Results showed that it induced cell cycle arrest and apoptosis in breast cancer cells, suggesting its potential as a chemotherapeutic agent .
  • Antioxidant Activity : A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results indicated that it effectively scavenged free radicals, supporting its role in reducing oxidative stress .

Propriétés

IUPAC Name

(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClO7/c1-3-28-16-7-4-13(5-8-16)10-14-11-15(6-9-17(14)23)22-20(26)18(24)19(25)21(27-2,30-22)12-29-22/h4-9,11,18-20,24-26H,3,10,12H2,1-2H3/t18-,19-,20+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWQAQJFRMQRFR-CUUWFGFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)OC)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)OC)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Reactant of Route 2
(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Reactant of Route 3
(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Reactant of Route 4
Reactant of Route 4
(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Reactant of Route 5
Reactant of Route 5
(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Reactant of Route 6
(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.